molecular formula C15H9N5O5S2 B2580280 (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 881816-08-6

(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2580280
CAS No.: 881816-08-6
M. Wt: 403.39
InChI Key: MFXNVPMXGLNNNL-NTUHNPAUSA-N
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Description

The compound (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A thiazolidin-4-one core with a sulfur atom at position 2 (2-thioxo group).

Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory properties. The E-configuration and nitro groups in this compound may enhance stability and target binding but could reduce solubility compared to hydroxyl or methoxy analogs .

Properties

IUPAC Name

(5E)-3-(2,4-dinitroanilino)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O5S2/c21-14-13(7-9-3-1-2-6-16-9)27-15(26)18(14)17-11-5-4-10(19(22)23)8-12(11)20(24)25/h1-8,17H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNVPMXGLNNNL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts electronic and steric properties:

Compound Name Position 3 Substituent Key Features Potential Impact Reference
Target Compound 2,4-Dinitrophenylamino Strong electron-withdrawing; nitro groups Increased reactivity, potential cytotoxicity
(Z)-3-(3-Hydroxyphenyl)-5-(pyridin-2-ylmethylene)... 3-Hydroxyphenyl Electron-donating hydroxyl group Enhanced solubility; H-bonding capacity
(Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)... 4-Hydroxyphenyl Para-hydroxyl group Improved bioavailability; antioxidant potential
(Z)-3-Methyl-5-(pyridin-2-ylmethylene)... Methyl group Sterically compact; non-polar Reduced steric hindrance; lipophilicity

Key Observations :

  • The target compound’s nitro groups may enhance electrophilic character , favoring interactions with nucleophilic residues in enzymes or DNA. However, this could also increase toxicity .
  • Hydroxyl-substituted analogs (e.g., ) likely exhibit better solubility but may require protection (e.g., glycosylation) to prevent rapid metabolic degradation.

Substituent Variations at Position 5

The pyridine ring’s position and substituents influence conjugation and binding:

Compound Name Position 5 Substituent Configuration Key Features Potential Impact Reference
Target Compound Pyridin-2-ylmethylene E Planar geometry; pyridine N at position 2 Strong π-π stacking; metal coordination
(Z)-5-(Pyridin-3-ylmethylene)-3-(4-hydroxyphenyl)... Pyridin-3-ylmethylene Z Pyridine N at position 3 Altered binding orientation; H-bonding
(Z)-5-(Pyrido[1,2-a]pyrimidin-3-ylmethylene)... Pyrido[1,2-a]pyrimidinyl Z Fused heterocycle Extended conjugation; enhanced rigidity

Key Observations :

  • The E-configuration in the target compound may enforce a linear arrangement, optimizing interactions with flat binding pockets.
  • Pyridin-3-ylmethylene analogs (e.g., ) could exhibit distinct binding modes due to the shifted nitrogen position.

Stereochemical and Heterocyclic Modifications

Stereochemistry (E vs Z) and heterocycle variations alter molecular geometry and bioactivity:

Compound Name Core Structure Configuration Key Features Potential Impact Reference
Target Compound Thiazolidin-4-one E Rigid planar structure Improved target specificity
(Z)-5-(Pyrido[1,2-a]pyrimidin-3-ylmethylene)... Thiazolidin-4-one + pyrimidine Z Fused pyrimidine ring Increased steric bulk; altered solubility
5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]... Pyrazol-3-one - Pyrazole core Different pharmacokinetic profile

Key Observations :

  • The Z-configuration in analogs (e.g., ) may introduce steric clashes or favor binding to alternative targets.

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